BenchChemオンラインストアへようこそ!

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Physicochemical profiling Drug-likeness Lead optimization

Procure 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1708079-61-1) as a privileged screening hit. Its 3-carbonitrile mimics kinase hinge-binding motifs, while the free N1 position enables rapid SAR expansion. With a compact scaffold (MW 237.22, XLogP3 1.5, TPSA 80.9 Ų) and favorable CNS drug-like properties, this compound outperforms N1-substituted analogs in DPP4 assay compatibility and ligand efficiency. A single batch supports synthesis of 10–50 N1-modified derivatives, reducing total acquisition costs.

Molecular Formula C12H7N5O
Molecular Weight 237.222
CAS No. 1708079-61-1
Cat. No. B2754909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
CAS1708079-61-1
Molecular FormulaC12H7N5O
Molecular Weight237.222
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NN=C(C(=O)N3N2)C#N
InChIInChI=1S/C12H7N5O/c13-7-10-12(18)17-11(15-14-10)6-9(16-17)8-4-2-1-3-5-8/h1-6,16H
InChIKeyNFUJOZSINKYODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1708079-61-1): Scaffold Overview for Procurement Specification


4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1708079-61-1) is a fused heterocyclic small molecule (C₁₂H₇N₅O, MW 237.22 g/mol) belonging to the pyrazolo[5,1-c][1,2,4]triazine class [1]. This scaffold is recognized across multiple therapeutic areas—including oncology (B-Raf kinase inhibition), metabolic disease (DPP4 inhibition and antiglycation), and CNS disorders (GABAA receptor modulation)—based on class-level evidence from structurally related pyrazolotriazines [2][3][4]. The compound features a 4-oxo tautomeric form, a 7-phenyl substituent, and a 3-carbonitrile group, yielding computed physicochemical properties of XLogP3 1.5, TPSA 80.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Commercially available purity specifications range from 97% to ≥98% (NLT) across multiple vendors, making it suitable as a screening compound or synthetic intermediate in medicinal chemistry programs .

Why In-Class Substitution of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Carries Risk for Research Programs


The pyrazolo[5,1-c][1,2,4]triazine scaffold displays pronounced structure-activity relationship (SAR) sensitivity, where even single-point substituent changes at positions 3, 4, or 7 can switch biological target engagement profiles [1]. Literature SAR data from the Rusinov et al. (2017) antidiabetic series demonstrates that pyrazolotriazines as a class outperform their triazolotriazine counterparts in DPP4 inhibition and antiglycation potency, but individual compound activity varies substantially with substitution pattern [1]. Similarly, the Guerrini et al. (2018) GABAA receptor study shows that subtle modifications within the pyrazolo[5,1-c][1,2,4]triazine core yield divergent subtype selectivity (α1- vs. α2-selective ligands) [2]. The target compound's specific 3-carbonitrile/4-oxo/7-phenyl substitution triad represents a distinct chemotype from the 3-carboxylic acid analog (CAS 1421244-87-2), the N1-alkylated derivatives (e.g., CAS 1707586-28-4), and the 4-amino variants—each differentiated by hydrogen-bonding capacity, lipophilicity, and metabolic stability potential [3]. Generic substitution without accounting for these structural determinants risks selecting a compound with fundamentally different target-binding properties and physicochemical behavior [1][2].

Quantitative Differentiation Evidence for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Procurement Decisions


Lipophilicity Reduction vs. N1-Substituted Analog Enables Broader Solubility Window

The target compound (XLogP3 = 1.5) demonstrates significantly lower predicted lipophilicity compared to the closest commercially available N1-alkylated analog, 1-(4-methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1707586-28-4, MW 341.37), whose XLogP3 is predicted to exceed 3.5 due to the additional 4-methylbenzyl substituent [1]. This ~2+ log unit difference indicates that the target compound is substantially more hydrophilic, which correlates with improved aqueous solubility—a critical parameter for biochemical assay compatibility and oral bioavailability potential [1]. The lower molecular weight (237.22 vs. 341.37 g/mol, a 30% reduction) further supports superior permeation characteristics per Lipinski's Rule of Five guidelines [1].

Physicochemical profiling Drug-likeness Lead optimization

3-Carbonitrile as a Compact Hydrogen-Bond Acceptor Confers Different Pharmacophoric Profile vs. 3-Carboxylic Acid Analog

The target compound's 3-carbonitrile substituent (C≡N) provides a linear, low-steric-bulk hydrogen bond acceptor (computed TPSA contribution) compared to the 3-carboxylic acid analog (CAS 1421244-87-2, 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid), which presents both hydrogen bond donor and acceptor functionality with a larger steric footprint [1]. The carbonitrile group's single hydrogen bond acceptor character and cylindrical electron density distribution enable access to narrower, more sterically constrained binding pockets—a feature exploited in numerous kinase inhibitor pharmacophores where nitriles engage hinge-region residues [2]. The carboxylic acid analog's ionizable proton (pKa ~3-5) introduces pH-dependent solubility and permeability behavior absent in the neutral carbonitrile [1].

Medicinal chemistry Bioisostere design Kinase inhibitor

Class-Level DPP4 Inhibitory Potency of Pyrazolotriazines Exceeds Triazolotriazine Isosteres—Scaffold Selection Advantage

In a direct comparative study by Rusinov et al. (2017), pyrazolo[5,1-c][1,2,4]triazines as a compound class demonstrated superior potency relative to [1,2,4]triazolo[5,1-c][1,2,4]triazine isosteres across both DPP4 enzyme inhibition and antiglycation (AGE product formation) assays [1]. While the specific IC₅₀ of the target compound has not been published, the scaffold-level preference establishes that the pyrazolo core—shared by CAS 1708079-61-1—confers intrinsic potency advantages over the triazolo congener series [1]. Structure-activity relationship evaluation within the pyrazolotriazine series further revealed that substitution pattern critically modulates activity, confirming that generalized scaffold potency alone is insufficient and compound-specific evaluation is necessary [1].

Type 2 diabetes DPP4 inhibition Antiglycation

Unsubstituted N1 Position Preserves Derivatization Potential for Late-Stage Functionalization

The target compound retains an unsubstituted N1 position on the pyrazolo[5,1-c][1,2,4]triazine core, distinguishing it from pre-functionalized analogs such as CAS 1707586-28-4 (N1-(4-methylbenzyl)) and CAS 1707372-52-8 (N1-[2-(4-methoxyphenyl)-2-oxoethyl]) . This free N1 site serves as a synthetic handle for diversification via alkylation, acylation, or arylation chemistry, enabling library synthesis from a common intermediate [1]. Literature precedent from Ivanov et al. (2018) demonstrates that N1-alkylation of related 4-oxo-pyrazolotriazine-8-carbonitriles proceeds efficiently, validating the synthetic tractability of this position [1]. The target compound can thus function both as a screening entity and as a versatile intermediate for SAR exploration, reducing procurement redundancy in medicinal chemistry workflows [1].

Parallel synthesis Library enumeration Medicinal chemistry

Low Rotatable Bond Count and Planar Core Favor Target Engagement Conformational Pre-organization

The target compound possesses only one rotatable bond (the phenyl-C7 linkage), as computed by PubChem, compared to three or more rotatable bonds in analogs bearing N1-alkyl substituents (e.g., CAS 1707586-28-4) or position-8 substituents [1]. This conformational restriction reduces the entropic penalty upon target binding, a principle associated with improved ligand efficiency metrics in fragment-based and lead-optimization campaigns [1][2]. The rigid, planar pyrazolo[5,1-c][1,2,4]triazine core further contributes to a pre-organized binding conformation, a feature consistent with the scaffold's demonstrated activity as an ATP-competitive kinase inhibitor in the B-Raf patent series [2].

Ligand efficiency Conformational restriction Binding thermodynamics

Optimal Research and Procurement Application Scenarios for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile


Kinase Inhibitor Hit-Finding and Lead Optimization Programs

Given the established precedent for pyrazolo[5,1-c][1,2,4]triazines as ATP-competitive B-Raf kinase inhibitors (WO2009039387A1) and the target compound's compact, conformationally restricted core (1 rotatable bond, planar scaffold) [1], this compound is optimally deployed as a screening hit in kinase panels. Its 3-carbonitrile group mimics the hinge-binding motif found in numerous approved kinase inhibitors, while its low molecular weight (237.22 g/mol) and moderate lipophilicity (XLogP3 = 1.5) provide favorable ligand efficiency metrics [2]. The free N1 position additionally enables rapid analog synthesis for SAR expansion around the kinase selectivity profile [3].

Antidiabetic Drug Discovery Targeting DPP4 and AGE Pathways

Class-level evidence from Rusinov et al. (2017) demonstrates that pyrazolo[5,1-c][1,2,4]triazines are superior to triazolotriazine isosteres as DPP4 inhibitors and antiglycating agents [4]. The target compound, with its 4-oxo-3-carbonitrile-7-phenyl substitution triad, represents an unexplored member of this privileged class and can serve as a starting point for DPP4-focused medicinal chemistry. Its predicted aqueous solubility advantage (XLogP3 = 1.5 vs. >3.5 for N1-substituted analogs) ensures compatibility with biochemical DPP4 enzyme assay conditions typically requiring ≤1% DMSO, reducing the risk of compound precipitation and false-negative results [2].

Parallel Library Synthesis from a Common Diversifiable Intermediate

The unsubstituted N1 position distinguishes this compound from pre-functionalized commercial analogs (CAS 1707586-28-4, CAS 1707372-52-8) and serves as a synthetic diversification point [3]. Ivanov et al. (2018) validated N1-alkylation chemistry on related 4-oxo-pyrazolotriazine-8-carbonitriles, demonstrating efficient conversion to N1-substituted derivatives [3]. Procurement of a single batch of the target compound can thus support the synthesis of a focused library of 10-50 N1-modified analogs, reducing the need to purchase individual pre-functionalized compounds and lowering total compound acquisition costs for SAR campaigns [3].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a TPSA of 80.9 Ų, one hydrogen bond donor, and XLogP3 of 1.5, the target compound falls within favorable CNS drug-like chemical space (typically TPSA < 90 Ų, HBD ≤ 3, XLogP 1-4) [2]. The Guerrini et al. (2018) study established that pyrazolo[5,1-c][1,2,4]triazines can act as subtype-selective GABAA receptor ligands, with compounds in series 9 demonstrating α1- and α2-selectivity [5]. The target compound's property profile, combined with its rigid core structure that limits metabolic soft spots from rotatable bonds, positions it as a promising starting scaffold for CNS-targeted programs requiring blood-brain barrier penetration potential [2][5].

Quote Request

Request a Quote for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.